1,10-Phenanthroline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

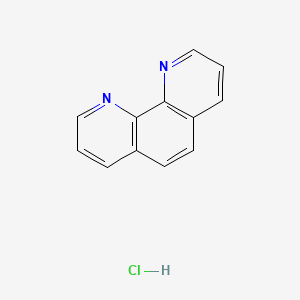

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,10-phenanthroline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.ClH/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXDKQBBJCTNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3829-86-5, 66-71-7 (Parent) | |

| Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3829-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003829865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3063205 | |

| Record name | 1,10-Phenanthroline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22802-96-6, 3829-86-5 | |

| Record name | 1,10-Phenanthroline, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22802-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003829865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-phenanthroline monohydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,10-phenanthroline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 1,10-Phenanthroline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Phenanthroline (B135089) hydrochloride is a heterocyclic organic compound with significant applications in analytical chemistry and biomedical research. As a potent chelating agent for various metal ions, it is widely utilized in the colorimetric determination of iron. Furthermore, its ability to inhibit metalloenzymes has led to its investigation as an anti-cancer and anti-fungal agent. This technical guide provides a comprehensive overview of the chemical and physical properties of 1,10-phenanthroline hydrochloride, detailed experimental protocols for its key applications, and an exploration of its role in significant biological signaling pathways.

Core Chemical and Physical Properties

This compound is commercially available, typically as a monohydrate. It presents as a white to off-white or colorless crystalline powder.[1][2][3] The compound is stable under normal laboratory conditions.[4][5]

Table 1: Physical and Chemical Properties of this compound Monohydrate

| Property | Value | References |

| Molecular Formula | C₁₂H₈N₂·HCl·H₂O | [1] |

| Molecular Weight | 234.68 g/mol | [1] |

| CAS Number | 18851-33-7 | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 224 - 227 °C | [6] |

| Solubility | Soluble in water and ethanol.[7] Very slightly soluble in cold water.[8] | [7][8] |

| Stability | Stable under normal conditions. Solutions in DMSO or distilled water may be stored at -20°C for up to 3 months. | [2][4][9] |

| Purity | Typically ≥99% | [1][10] |

Applications in Research and Drug Development

The utility of this compound stems from its ability to form stable complexes with metal ions, which underlies its primary applications.

Analytical Chemistry: Colorimetric Determination of Iron

This compound is a key reagent for the quantitative analysis of iron. It reacts with ferrous ions (Fe²⁺) to form a stable, orange-red complex, tris(1,10-phenanthroline)iron(II), which can be measured spectrophotometrically.

Biochemistry and Drug Development: Enzyme Inhibition

As a potent chelator of divalent metal ions, 1,10-phenanthroline is a well-established inhibitor of metalloenzymes, particularly those containing zinc in their active sites.[2] This inhibitory action is the basis for its investigation in various therapeutic areas.

-

Anti-Cancer Activity: 1,10-Phenanthroline and its metal complexes exhibit cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms of action include the inhibition of metalloproteinases involved in tumor progression and the induction of apoptosis through the inhibition of proteasome activity.[3]

-

Anti-Fungal Properties: The compound has been shown to possess antimycotic properties.[1]

Experimental Protocols

Protocol for the Colorimetric Determination of Iron

This protocol outlines the steps for determining the concentration of iron in a sample using 1,10-phenanthroline.

Materials:

-

This compound solution (0.1% w/v in distilled water)

-

Hydroxylamine (B1172632) hydrochloride solution (10% w/v in distilled water)

-

Sodium acetate (B1210297) solution (10% w/v in distilled water)

-

Standard iron solution (prepared from ferrous ammonium (B1175870) sulfate)

-

Sample containing an unknown concentration of iron

-

Spectrophotometer

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of standard iron solutions of known concentrations.

-

To each standard, add hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.

-

Add the 1,10-phenanthroline solution to form the colored complex.

-

Add sodium acetate solution to buffer the pH.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), typically around 510 nm.

-

Plot a calibration curve of absorbance versus iron concentration.

-

-

Sample Analysis:

-

Treat the unknown sample with hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate as described for the standards.

-

Measure the absorbance of the sample at the same λmax.

-

Determine the iron concentration in the sample by interpolating its absorbance on the standard curve.

-

Experimental Workflow for Iron Determination

Caption: Workflow for the colorimetric determination of iron using 1,10-phenanthroline.

Protocol for Metalloproteinase Inhibition Assay and IC₅₀ Determination

This protocol provides a general method for assessing the inhibitory activity of 1,10-phenanthroline against a metalloproteinase and determining its half-maximal inhibitory concentration (IC₅₀).

Materials:

-

Purified metalloproteinase

-

Fluorogenic or colorimetric substrate specific to the enzyme

-

This compound (as the inhibitor)

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

96-well microplate

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 1,10-phenanthroline in a suitable solvent (e.g., DMSO or water).

-

Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations.

-

Prepare working solutions of the enzyme and substrate in the assay buffer.

-

-

Assay:

-

In a 96-well plate, add the assay buffer.

-

Add the different concentrations of the 1,10-phenanthroline solution to the wells.

-

Add the enzyme solution to all wells (except for a no-enzyme control).

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the fluorescence or absorbance at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the linear portion of the progress curves).

-

Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Workflow for IC₅₀ Determination of a Metalloproteinase Inhibitor

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of chemical compounds that induce HIF-1alpha activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Identification of Chemical Compounds that Induce HIF-1α Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. dot | Graphviz [graphviz.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to 1,10-Phenanthroline Hydrochloride: Structure, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 1,10-Phenanthroline (B135089) hydrochloride, a heterocyclic organic compound widely utilized in research and development. The document details its molecular structure, physicochemical properties, and key applications, with a focus on its role as a metal chelator and analytical reagent. Detailed experimental protocols and workflow visualizations are provided to support its practical application by researchers, scientists, and drug development professionals.

Molecular Structure and Identification

1,10-Phenanthroline is a heterocyclic aromatic compound composed of a planar, tricyclic system featuring two nitrogen atoms at the 1 and 10 positions.[1][2] This structure gives the molecule a rigid conformation and excellent coordination capabilities, allowing it to act as a bidentate chelating agent for various metal ions.[2][3] The commercially available form is typically the hydrochloride salt, which exists as a stable, crystalline monohydrate.[4][5] The presence of the hydrochloride protonates one of the nitrogen atoms, enhancing its solubility in aqueous solutions.[3]

Table 1: Chemical Identifiers for 1,10-Phenanthroline Hydrochloride

| Identifier | Value | Source(s) |

| Chemical Name | This compound monohydrate | [4] |

| Synonyms | o-Phenanthroline hydrochloride monohydrate, 1,10-Phenanthrolinium Chloride Monohydrate | [4][6] |

| CAS Number | 18851-33-7 (Monohydrate) | [4][7][8][9] |

| 3829-86-5 (Anhydrous Hydrochloride) | [3][6][10] | |

| Molecular Formula | C₁₂H₈N₂ · HCl · H₂O (Monohydrate) | [4][7][9] |

| C₁₂H₉ClN₂ (Anhydrous) | [6] | |

| IUPAC Name | 1,10-phenanthroline;hydrochloride;hydrate | [4][6] |

| EC Number | 223-325-1 | [4] |

| PubChem CID | 73350 (Anhydrous) | [6] |

Physicochemical Properties

This compound is typically a white to light yellow crystalline solid.[5][11] It is soluble in water and some organic solvents.[3][5][9] Its stability under normal conditions makes it a reliable laboratory reagent.[11][12]

Table 2: Physicochemical Data for this compound Monohydrate

| Property | Value | Source(s) |

| Molecular Weight | 234.68 g/mol | [4][8][9] |

| Appearance | White to light yellow crystalline powder/Colorless crystals | [5][11] |

| Melting Point | 224 - 225 °C | [4][5][11][12][13] |

| Solubility | Soluble in water | [5][9][11] |

| Purity | ≥99.0% to ≥99.5% | [4][7][14] |

| Stability | Stable under normal conditions; solutions in water or DMSO can be stored at -20°C for up to 3 months. | [11][12] |

Core Applications and Mechanisms of Action

The utility of this compound stems primarily from its function as a high-affinity chelator of divalent metal ions, particularly zinc and iron.[2][9][11] This property is the basis for its major applications.

-

Enzyme Inhibition: It is a potent inhibitor of metallopeptidases, particularly those containing zinc (Zn²⁺) in their active sites.[9][11] By chelating the essential metal cofactor, it disrupts the enzyme's catalytic activity. This makes it a valuable tool in biochemical research for studying enzyme mechanisms.

-

Analytical Chemistry: It is widely used as a chromogenic reagent for the spectrophotometric determination of iron.[15] In the presence of a reducing agent, it reacts with iron(II) to form a stable, intensely red-colored complex known as ferroin (B110374) ([Fe(phen)₃]²⁺), which can be quantified via absorbance measurements.[1][15]

-

Drug Development and Cancer Research: The 1,10-phenanthroline structure serves as a scaffold in the design of compounds with potential therapeutic activity.[2] It has demonstrated cytotoxic effects against human carcinoma cell lines and is known to inhibit DNA synthesis, though the precise mechanism is not fully understood.[9] It also acts as an inhibitor of the deubiquitination enzyme Rpn11.[1]

-

Synthetic Chemistry: It serves as a precursor for the synthesis of substituted phenanthroline derivatives, which are fundamental building blocks for creating more complex metal chelates and materials.[8][13]

Visualized Workflows

The following diagrams illustrate the core logical and experimental workflows involving 1,10-Phenanthroline.

Caption: Logical workflow of metalloenzyme inhibition by 1,10-Phenanthroline.

Caption: Experimental workflow for the colorimetric quantification of iron (II).

Experimental Protocols

The following are representative protocols for the application of this compound.

This method is based on the formation of the colored ferroin complex, which is a reliable way to determine iron concentration in a sample.[15]

A. Reagents and Equipment:

-

This compound monohydrate

-

Iron(II) standard solution (e.g., Ammonium iron(II) sulfate (B86663) hexahydrate)

-

Hydroxylamine hydrochloride solution (10% w/v)

-

Sodium acetate (B1210297) buffer solution

-

Deionized water

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

B. Methodology:

-

Preparation of Standard Curve:

-

Prepare a series of iron(II) standard solutions of known concentrations (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 mg/L) by diluting the stock standard solution.

-

To 10 mL of each standard in a volumetric flask, add 1 mL of hydroxylamine hydrochloride solution to ensure all iron is in the Fe²⁺ state.

-

Add 5 mL of the 1,10-Phenanthroline solution and 8 mL of the sodium acetate buffer.

-

Dilute to the final volume with deionized water, mix thoroughly, and allow 15 minutes for full color development.

-

Measure the absorbance of each solution at the wavelength of maximum absorption (approx. 510 nm) against a reagent blank.

-

Plot a calibration curve of absorbance versus iron concentration.

-

-

Sample Analysis:

-

Treat a known volume of the unknown sample using the same procedure as described for the standards (Step 1.2 - 1.4).

-

Measure the absorbance of the prepared sample solution.

-

Determine the iron concentration in the sample by comparing its absorbance to the standard curve.

-

This compound is a useful precursor for synthesizing halogenated derivatives, which are important building blocks.[8][13]

A. Reagents and Equipment:

-

This compound monohydrate

-

Bromine (Br₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Chloroform or other suitable organic solvent

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stirrer

-

Separatory funnel

-

Standard glassware for extraction and filtration

B. Methodology:

-

Reaction Setup:

-

Dissolve this compound monohydrate in concentrated sulfuric acid in a round-bottom flask, cooling in an ice bath.

-

Slowly add a stoichiometric amount of liquid bromine to the solution with continuous stirring.

-

-

Reaction Execution:

-

After the addition is complete, remove the ice bath and heat the reaction mixture under reflux for several hours (e.g., 4-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is basic. This will precipitate the crude product.

-

Filter the precipitate, wash it thoroughly with cold water, and dry it.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure 3-bromo-1,10-phenanthroline.

-

Safety and Handling

This compound is classified as acutely toxic and presents an environmental hazard.[6]

-

Human Health: Harmful or toxic if swallowed, inhaled, or in contact with skin.[12] Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood.

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6][12] The compound should not be released into the environment and must be disposed of as hazardous waste according to local regulations.[12]

This guide is intended for use by qualified professionals and all procedures should be conducted with appropriate safety precautions in a controlled laboratory setting.

References

- 1. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 3. CAS 3829-86-5: 1,10-Phenanthroline, hydrochloride (1:1) [cymitquimica.com]

- 4. 1,10-Phenanthroline = 99.5 titration 18851-33-7 [sigmaaldrich.com]

- 5. 1-10,PHENANTHROLINE HYDROCHLORIDE AR 216070005 Reagents 18851-33-7 | C12H9ClN2.H2O | BiochemoPharma [biochemopharma.fr]

- 6. This compound | C12H9ClN2 | CID 73350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. toku-e.com [toku-e.com]

- 10. scbt.com [scbt.com]

- 11. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE | 18851-33-7 [chemicalbook.com]

- 12. lobachemie.com [lobachemie.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. This compound monohydrate, 5 g, CAS No. 3829-86-5 | Complexing Agents | Complexometry | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 15. ijpsjournal.com [ijpsjournal.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Preparation of 1,10-Phenanthroline (B135089) Hydrochloride

This technical guide provides a comprehensive overview of the synthesis and preparation of 1,10-phenanthroline hydrochloride, a crucial heterocyclic organic compound. It is a white solid soluble in organic solvents and is widely utilized as a ligand in coordination chemistry due to its ability to form strong complexes with most metal ions.[1] Often sold as the monohydrate, its applications span analytical chemistry, drug development, and materials science.[1][2]

Core Synthesis of 1,10-Phenanthroline: The Skraup Reaction

The primary industrial method for synthesizing 1,10-phenanthroline is the Skraup reaction. This classic method involves the reaction of o-phenylenediamine (B120857) with glycerol (B35011). The reaction is catalyzed by sulfuric acid, and an oxidizing agent, traditionally aqueous arsenic acid or nitrobenzene, is required to drive the final aromatization step.[1][3]

The mechanism proceeds through the dehydration of glycerol by sulfuric acid to form acrolein. The highly reactive acrolein then undergoes a condensation reaction with o-phenylenediamine, which is followed by two successive cyclization and oxidation steps to yield the final 1,10-phenanthroline product.[1][4]

Preparation of this compound

The synthesized 1,10-phenanthroline base is converted to its hydrochloride salt to enhance its stability and aqueous solubility. This is a standard acid-base reaction where the basic nitrogen atoms on the phenanthroline ring are protonated by hydrochloric acid. The product is often isolated as a monohydrate.[5]

Experimental Protocols

Protocol 3.1: Synthesis of 1,10-Phenanthroline via Skraup Reaction

This protocol is a generalized procedure based on established Skraup synthesis modifications.[6][7]

Materials:

-

o-Phenylenediamine

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Arsenic Acid (H₃AsO₄) or Nitrobenzene

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Benzene or other suitable organic solvent for extraction

-

Heating mantle, stirrer, condenser, and standard glassware

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, carefully add concentrated sulfuric acid.

-

Addition of Reactants: While stirring and cooling the flask in an ice bath, slowly add o-phenylenediamine.

-

Glycerol Addition: Once the amine has dissolved, add glycerol dropwise, ensuring the temperature does not rise excessively.

-

Addition of Oxidant: Slowly add the oxidizing agent (e.g., arsenic acid) to the mixture.

-

Heating: Heat the mixture gently at first, then increase the temperature to reflux (approximately 140-150°C) for several hours. The reaction is vigorous and requires careful monitoring.

-

Neutralization: After cooling, pour the reaction mixture into a large volume of water. Carefully neutralize the excess acid with a sodium hydroxide solution until the pH is alkaline. This will precipitate the crude 1,10-phenanthroline.

-

Purification: The crude product can be purified by steam distillation or solvent extraction. For extraction, use a solvent like hot benzene. The solvent is then evaporated to yield the product.[8]

-

Crystallization: The purified 1,10-phenanthroline can be further recrystallized from a suitable solvent (e.g., benzene-petroleum ether) to obtain a pure solid.[8]

Protocol 3.2: Preparation of this compound Monohydrate

Materials:

-

Purified 1,10-Phenanthroline

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

-

Ethanol (B145695) (optional, for crystallization)

Procedure:

-

Dissolution: Dissolve the synthesized 1,10-phenanthroline in a minimal amount of warm distilled water or ethanol.

-

Acidification: Slowly add concentrated hydrochloric acid dropwise to the solution while stirring. The hydrochloride salt will begin to precipitate.

-

Crystallization: Allow the solution to cool to room temperature and then in an ice bath to maximize crystallization.

-

Isolation: Collect the white crystalline solid by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold distilled water or ethanol to remove any unreacted starting material or excess acid.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature to yield this compound monohydrate.

Quantitative Data and Properties

The physical and chemical properties of this compound monohydrate are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₈N₂ · HCl · H₂O | |

| Molecular Weight | 234.68 g/mol | [5] |

| Appearance | White to colorless fine crystalline powder/crystals | [5][9] |

| Melting Point | 224-225 °C | [5][10] |

| Solubility | Soluble in water | [5][9] |

| Assay | ≥99.0% - ≥99.5% (Titration) | [10][11] |

| Stability | Stable for 2 years as supplied. Solutions in water or DMSO can be stored at -20°C for up to 3 months. | [5] |

Safety and Handling

This compound is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[9][12] Appropriate safety precautions must be taken during handling.

| Hazard Information | Details | Reference |

| GHS Pictograms | GHS06 (Skull and Crossbones), GHS09 (Environment) | [5][9] |

| Signal Word | Danger | [5][10] |

| Hazard Statements | H301: Toxic if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [10][12] |

| Precautionary Statements | P264, P270, P273, P301+P310, P391, P405, P501 | [5] |

| Personal Protective Equipment | Dust mask, eye shields, gloves | [10] |

Core Applications in Research and Development

The utility of 1,10-phenanthroline and its hydrochloride salt stems from its rigid, planar structure and the presence of two nitrogen atoms positioned for chelation.

-

Metal Ion Detection: It is a classic analytical reagent, especially for the colorimetric determination of iron (Fe²⁺), with which it forms a deeply colored complex.[2]

-

Coordination Chemistry: It serves as a bidentate ligand, forming stable complexes with various transition metals. These complexes are studied for applications in catalysis, materials science, and as potential therapeutic agents.[13][14]

-

Biochemical Inhibition: 1,10-Phenanthroline is a known inhibitor of metalloenzymes, particularly zinc-containing metalloproteases.[5][14] It functions by chelating the essential metal ion from the enzyme's active site, thereby blocking its catalytic activity. This property is exploited in drug development, particularly in anticancer research.[14]

References

- 1. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 3. soc.chim.it [soc.chim.it]

- 4. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 5. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE | 18851-33-7 [chemicalbook.com]

- 6. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-10,PHENANTHROLINE HYDROCHLORIDE AR 216070005 Reagents 18851-33-7 | C12H9ClN2.H2O | BiochemoPharma [biochemopharma.fr]

- 10. 1,10-Phenanthroline = 99.5 titration 18851-33-7 [sigmaaldrich.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. This compound | C12H9ClN2 | CID 73350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Understanding the Role of Water in 1,10-Phenanthroline Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

1,10-Phenanthroline hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 1,10-Phenanthroline (B135089) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (phen), a heterocyclic organic compound, is a cornerstone in coordination chemistry and has garnered significant attention in biomedical research and drug design.[1][2] Often utilized as its monohydrate or hydrochloride salt for improved solubility, its rigid, planar structure and potent metal-chelating properties underpin a diverse range of biological activities.[1][3][4] This technical guide provides a comprehensive exploration of the multifaceted mechanism of action of 1,10-phenanthroline hydrochloride, focusing on its role as a powerful modulator of cellular processes through metal ion chelation, enzyme inhibition, and the induction of specific signaling pathways. Its applications span from being a crucial laboratory reagent to a scaffold for novel therapeutic agents, particularly in oncology.[2][5]

Core Mechanism of Action: Metal Ion Chelation

The primary and most fundamental mechanism of action of 1,10-phenanthroline is its function as a strong chelating agent for various divalent metal ions, most notably zinc (Zn²⁺) and iron (Fe²⁺).[6][7][8][9][10] The two nitrogen atoms within its structure act as a bidentate ligand, forming stable coordination complexes with these metal ions.[2] This sequestration of metal ions is the basis for many of its biological effects.

Many enzymes, known as metalloenzymes, require a metal ion cofactor within their active site to be catalytically active.[9][10] 1,10-Phenanthroline exerts its inhibitory effects by binding to and removing this essential metal ion, rendering the enzyme an inactive "apoenzyme".[4][9][10] This high-affinity chelation effectively disrupts the function of a wide array of metalloenzymes critical for cellular homeostasis.

Caption: Chelation of a divalent metal ion by 1,10-phenanthroline, leading to the inactivation of a metalloenzyme.

Inhibition of Matrix Metalloproteinases (MMPs)

A significant consequence of its zinc-chelating ability is the potent, non-specific inhibition of matrix metalloproteinases (MMPs).[11][12][13] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM).[12][14][15] Under pathological conditions, such as cancer, the overexpression of MMPs facilitates tumor growth, invasion, and metastasis by breaking down the physical barriers of the ECM.[12][14]

1,10-Phenanthroline acts as a broad-spectrum MMP inhibitor by chelating the catalytic Zn²⁺ ion from the active site of these enzymes.[6] This action prevents the MMPs from degrading their substrates, thereby interfering with processes like cancer cell detachment and migration.[14]

Caption: Inhibition of Matrix Metalloproteinases (MMPs) by 1,10-phenanthroline.

Induction of Apoptosis in Cancer Cells

1,10-Phenanthroline, particularly when complexed with transition metals like copper, exhibits significant anticancer activity by inducing apoptosis (programmed cell death) in tumor cells.[5][16][17][18][19][20] This pro-apoptotic effect is not attributed to a single action but rather a convergence of several mechanisms targeting key cellular machinery.

-

Proteasome Inhibition: Copper-phenanthroline complexes are potent inhibitors of the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[16][17][18] Inhibition of the proteasome leads to the accumulation of misfolded proteins and pro-apoptotic factors, triggering the apoptotic cascade. This effect is often more pronounced in cancer cells compared to non-tumorigenic cells.[16][17][18]

-

Generation of Reactive Oxygen Species (ROS): The metal complexes can catalyze the production of ROS, leading to significant oxidative stress.[21] This damages cellular components, including lipids, proteins, and DNA, and can initiate the intrinsic mitochondrial pathway of apoptosis.[20][21]

-

DNA Interaction and Cleavage: The planar aromatic structure of 1,10-phenanthroline allows it to intercalate between the base pairs of DNA.[3] When complexed with copper, it gains nuclease activity, enabling it to cleave DNA strands, causing catastrophic damage that triggers apoptosis.[3][10][22]

-

Modulation of Apoptotic Signaling Pathways: Treatment with phenanthroline complexes has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and survivin.[21] Furthermore, it can inhibit critical cell survival signaling pathways, like the JAK2/STAT5 pathway, tipping the cellular balance towards apoptosis.[21] This culminates in the activation of effector caspases (e.g., caspase-3 and -7) and the cleavage of substrates like PARP, which are hallmarks of apoptosis.[16][21]

Caption: Multiple pathways of apoptosis induction by metal-phenanthroline complexes in cancer cells.

Other Reported Mechanisms of Action

Beyond its primary roles in enzyme inhibition and apoptosis induction, 1,10-phenanthroline influences other cellular pathways:

-

Hypoxia Mimetic: It has been identified as a hypoxia-mimicking agent.[11] It can induce the hypoxia signaling pathway, likely by inhibiting prolyl hydroxylases (which are iron-dependent enzymes), leading to the stabilization and activation of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[23]

-

Modulation of Phospholipase D (PLD) Activity: As a zinc chelator, 1,10-phenanthroline can enhance the stimulatory effects of protein kinase C (PKC) activators on PLD activity.[24][25][26] This suggests that a chelatable pool of zinc normally acts as an inhibitor of this signaling step.[24][26]

-

Antiparasitic and Antifungal Effects: The compound shows activity against various pathogens. It affects the motor activity and viability of the parasite Schistosoma mansoni, suggesting that metalloproteases are crucial for the worm's function.[27] It also induces apoptosis-like cell death in the fungus Candida albicans.[20]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of 1,10-phenanthroline and its metal complexes.

Table 1: Enzyme Inhibition and Cytotoxicity

| Compound/Complex | Target | Cell Line / System | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 1,10-Phenanthroline (o-Phenanthroline) | Collagenase | Cell-free assay | 110.5 µM | [11] |

| Copper Complex 3 | Proteasome (Chymotrypsin-like) | Cell-free assay | 3 µM | [16] |

| Copper Complex 5 | Proteasome (Chymotrypsin-like) | Cell-free assay | 4.2 µM | [16] |

| Copper Complex 6 | Proteasome (Chymotrypsin-like) | Cell-free assay | 3.3 µM | [16] |

| [Au(phen)Cl₂]Cl | Cell Proliferation | A549 Cancer Cells | ~5 µM (48h) | [19] |

| [Au(phen)Cl₂]Cl | Cell Proliferation | V79 379A Healthy Cells | 2.5 µM (48h) | [19] |

| 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT) | Cell Growth | Lung & Head/Neck Cancer Cells | 0.1 - 0.2 µM | [28] |

| Metal-phen complexes (Cu, Mn, Ag) | Cytotoxicity | A-498 & Hep-G2 Cancer Cells | 3-18x > Cisplatin |[5] |

Table 2: Effective Concentrations in Experimental Assays

| Compound/Complex | Assay | Cell Line / Organism | Concentration Range | Observed Effect | Reference |

|---|---|---|---|---|---|

| 1,10-Phenanthroline | Metalloprotease Inhibition | General | 1-10 mM | Effective inhibition | [22] |

| 1,10-Phenanthroline | PLD Activity Modulation | NIH 3T3 Fibroblasts | 0.2 - 1 mM | Enhanced PMA stimulation | [24] |

| Copper Complex 6 | Apoptosis Induction | MDA-MB-231 Cells | 10 - 20 µM | PARP Cleavage | [16] |

| 1,10-Phenanthroline | Schistosome Viability | Schistosoma mansoni (in vitro) | 50 - 150 µM | Worms killed | [27] |

| 1,10-Phenanthroline | Egg Production Inhibition | Schistosoma mansoni (in vitro) | 50 µM | 98% reduction | [27] |

| dsBPT | G1 Cell Cycle Arrest | A549 & Tu212 Cells | 1 - 2 µM | Significant arrest | [28] |

| dsBPT | Apoptosis Induction | A549 & Tu212 Cells | 4 - 8 µM | Time-dependent apoptosis |[28] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in the literature.

Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)

This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.[16]

Materials:

-

Cancer cell lines (e.g., PC-3, A549)

-

96-well plates

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound or its metal complexes

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells in triplicate in 96-well plates at a density of ~5,000-10,000 cells/well and allow them to adhere and grow to 70-80% confluency.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 16, 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[16][19]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for formazan crystal formation.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Caption: A generalized experimental workflow for the MTT cell viability assay.

Protocol 2: DNA Cleavage Assay

This assay assesses the ability of a compound, typically a metal-phenanthroline complex, to induce cleavage of plasmid DNA from its supercoiled form to nicked or linear forms.[3]

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Copper(II)-phenanthroline complex

-

Reducing agent (e.g., 3-Mercaptopropionic acid, MPA)

-

Tris-HCl buffer (pH ~7.4)

-

TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide)

-

6x DNA loading dye

-

Gel electrophoresis system and UV transilluminator

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA (e.g., 0.5 µg), the test complex at desired concentrations, and Tris-HCl buffer to a final volume.

-

Initiation: Initiate the cleavage reaction by adding the reducing agent (MPA) to the mixture. The reducing agent facilitates the redox cycling of copper, leading to ROS production and DNA cleavage.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Quenching: Stop the reaction by adding 6x DNA loading dye, which typically contains EDTA to chelate the metal ions.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing the DNA stain. Run the gel in TAE or TBE buffer until adequate separation of DNA forms is achieved.

-

Visualization: Visualize the DNA bands under UV light. The supercoiled (form I), nicked circular (form II), and linear (form III) forms of the plasmid will migrate differently, allowing for assessment of DNA cleavage.

Protocol 3: Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

Materials:

-

Cell lysate or purified 20S proteasome

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

1,10-Phenanthroline-metal complex or other inhibitor

-

Fluorometer or fluorescence plate reader

Methodology:

-

Inhibitor Incubation: Pre-incubate the cell lysate or purified proteasome with various concentrations of the test inhibitor or vehicle control for 15-30 minutes at 37°C.

-

Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC to the mixture to initiate the reaction.

-

Fluorescence Measurement: Measure the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time as the AMC group is cleaved from the substrate by the proteasome.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[16]

Conclusion

The mechanism of action of this compound is deeply rooted in its fundamental chemistry as a potent metal ion chelator. This single property ramifies into a cascade of biological consequences, most notably the inhibition of zinc-dependent matrix metalloproteinases and, when complexed with metals like copper, the potent induction of apoptosis in cancer cells through multiple, synergistic pathways including proteasome inhibition and DNA damage. Its ability to act as a hypoxia mimetic and modulate other signaling pathways further highlights its versatility. This multifaceted activity makes 1,10-phenanthroline and its derivatives invaluable tools for biochemical research and promising scaffolds for the development of novel therapeutics to tackle complex diseases like cancer.

References

- 1. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agscientific.com [agscientific.com]

- 8. Complex formation of 1,10-phenanthroline with zinc ions and the zinc of alcohol dehydrogenase of horse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Inhibition of Matrix Metalloproteinases and Cancer Cell Detachment by Ru(II) Polypyridyl Complexes Containing 4,7-Diphenyl-1,10-phenanthroline Ligands—New Candidates for Antimetastatic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Induction of apoptosis in yeast and mammalian cells by exposure to 1,10-phenanthroline metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. scientificlabs.com [scientificlabs.com]

- 23. Identification of chemical compounds that induce HIF-1alpha activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The zinc chelator 1,10-phenanthroline enhances the stimulatory effects of protein kinase C activators and staurosporine, but not sphingosine and H2O2, on phospholipase D activity in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The zinc chelator 1,10-phenanthroline enhances the stimulatory effects of protein kinase C activators and staurosporine, but not sphingosine and H2O2, on phospholipase D activity in NIH 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 26. [PDF] The zinc chelator 1,10-phenanthroline enhances the stimulatory effects of protein kinase C activators and staurosporine, but not sphingosine and H2O2, on phospholipase D activity in NIH 3T3 fibroblasts. | Semantic Scholar [semanticscholar.org]

- 27. The metalloprotease inhibitor 1,10-phenanthroline affects Schistosoma mansoni motor activity, egg laying and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline | PLOS One [journals.plos.org]

1,10-Phenanthroline hydrochloride solubility in water and organic solvents

An In-Depth Technical Guide to the Solubility of 1,10-Phenanthroline (B135089) Hydrochloride

Introduction

1,10-Phenanthroline (phen) is a rigid, planar heterocyclic organic compound widely utilized as a chelating agent for various metal ions.[1][2] Its hydrochloride salt, 1,10-phenanthroline hydrochloride, is often used in research and analytical applications due to its enhanced solubility in aqueous solutions compared to its free base form. As a potent inhibitor of metalloproteases, particularly zinc-dependent enzymes, and a key reagent in the colorimetric determination of iron, a thorough understanding of its solubility in both water and common organic solvents is critical for researchers, scientists, and professionals in drug development.[2][3] This guide provides a comprehensive overview of the solubility profile of this compound, detailed experimental protocols for solubility determination, and visualizations of relevant experimental workflows.

Solubility Profile

The solubility of 1,10-phenanthroline is highly dependent on its chemical form (free base, monohydrate, or hydrochloride salt) and the nature of the solvent. The hydrochloride salt is formed by the reaction of the basic nitrogen atoms with hydrochloric acid, resulting in a salt that is generally very soluble in water and other polar solvents.[4]

Quantitative and qualitative solubility data for this compound and its related monohydrate form are summarized in the table below. It is crucial to note the specific form of the compound when preparing solutions.

Table 1: Solubility Data for 1,10-Phenanthroline and its Hydrochloride Salt

| Solvent | Compound Form | Solubility | Temperature |

| Water | Hydrochloride Monohydrate | 0.1 g/mL | Not Specified |

| Water | Hydrochloride Monohydrate | Soluble | Not Specified |

| Water | Monohydrate | 1 part in ~300 parts water (~3.3 g/L) | Not Specified |

| DMSO | Monohydrate | ~30 mg/mL | Not Specified |

| DMSO | Monohydrate | 39 mg/mL (196.75 mM) | Not Specified |

| Dimethyl Formamide (DMF) | Monohydrate | ~30 mg/mL | Not Specified |

| Ethanol | Monohydrate | ~1 mg/mL | Not Specified |

| Ethanol | Monohydrate | 100 mg/mL (gives a clear solution) | Not Specified |

| Acetone | Monohydrate | Soluble | Not Specified |

| Benzene (B151609) | Monohydrate | 1 part in ~70 parts benzene (~14.3 g/L) | Not Specified |

Note: Data for the monohydrate form is included for comparison, as it is a common starting material and provides insight into the compound's behavior in organic solvents where data for the hydrochloride is less available.

Experimental Protocols

Accurate determination of solubility is essential for reproducible experimental results. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic equilibrium solubility of a compound.[5][6]

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., deionized water, ethanol)

-

Vials or flasks with airtight seals

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.[5]

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed or filter the supernatant through a chemically resistant, non-adsorbing filter (e.g., PTFE).[6][8]

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the sample gravimetrically or volumetrically to a concentration suitable for analysis. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry (at λmax) or HPLC, against a pre-established calibration curve.[6][7]

-

Calculation: Calculate the solubility from the measured concentration, accounting for any dilution steps.

Protocol 2: Preparation of 1,10-Phenanthroline Solution for Iron Determination

This protocol details the preparation of a 1,10-phenanthroline solution for a common application: the colorimetric analysis of iron. This serves as a practical example of its aqueous solubility.

Materials:

-

1,10-Phenanthroline monohydrate (or hydrochloride salt, adjusting for molecular weight)

-

Deionized water

-

Volumetric flask (100 mL)

-

Hot plate or water bath (optional)

Procedure:

-

Weighing: Accurately weigh 0.1 g of 1,10-phenanthroline monohydrate.

-

Dissolution: Transfer the solid to a 100 mL volumetric flask. Add approximately 50 mL of deionized water.

-

Warming (if necessary): If the solid does not dissolve readily, the solution can be gently warmed to facilitate dissolution.[3]

-

Final Preparation: Once the solid is fully dissolved and the solution has returned to room temperature, dilute to the 100 mL mark with deionized water and mix thoroughly.[3] This creates a stable reagent solution for the assay.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows relevant to the application of this compound.

References

- 1. This compound monohydrate, 99.0+%, 18851-33-7 [chemkits.eu]

- 2. benchchem.com [benchchem.com]

- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 4. 1-10,PHENANTHROLINE HYDROCHLORIDE AR 216070005 Reagents 18851-33-7 | C12H9ClN2.H2O | BiochemoPharma [biochemopharma.fr]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

1,10-Phenanthroline hydrochloride pKa and pH stability

An In-depth Technical Guide to 1,10-Phenanthroline (B135089) Hydrochloride: pKa and pH Stability

Introduction

1,10-Phenanthroline (phen) is a heterocyclic organic compound widely recognized for its potent metal-chelating properties.[1][2] It is frequently used in the form of its monohydrochloride salt, which enhances its solubility in aqueous solutions.[3][4] As a bidentate ligand, it forms stable and often colorful complexes with a variety of metal ions, making it an invaluable tool in analytical chemistry, biochemistry, and drug development.[2][5] Its applications range from the colorimetric determination of iron to the inhibition of metalloenzymes.[6][7]

Understanding the acid-base chemistry and pH-dependent behavior of 1,10-phenanthroline hydrochloride is critical for its effective application. The protonation state of the molecule, governed by its acid dissociation constant (pKa), dictates its chelating ability and interaction with biological targets. This guide provides a detailed examination of the pKa and pH stability of this compound, offering experimental protocols and key data for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

1,10-Phenanthroline and its hydrochloride salt are white to off-white crystalline powders.[2][6] The hydrochloride form is more readily soluble in water compared to the free base.[3]

| Property | Value | References |

| Molecular Formula | C₁₂H₈N₂ · HCl · H₂O | [3][6] |

| Molecular Weight | 234.68 g/mol | [6] |

| Appearance | White to colorless crystalline powder | [3][6] |

| Melting Point | 224-225 °C | [6] |

| Water Solubility | Soluble | [3][6] |

| pKa (of conjugate acid, phenH⁺) | ~4.8-4.9 at 25 °C | [1][8] |

Acid Dissociation Constant (pKa)

The pKa value of 1,10-phenanthroline refers to the acid dissociation constant of its protonated form (the conjugate acid, phenH⁺). The nitrogen atoms in the heterocyclic rings can accept protons, and the equilibrium between the protonated and neutral forms is fundamental to its chemistry. The relevant equilibrium is:

phenH⁺ + H₂O ⇌ phen + H₃O⁺

The pKa is the pH at which the concentrations of the protonated species (phenH⁺) and the neutral species (phen) are equal.

Reported pKa Values

The pKa of 1,10-phenanthroline's conjugate acid has been determined under various conditions. The value is generally cited to be around 4.8 to 4.9 at room temperature.

| pKa Value | Temperature (°C) | Method | Ionic Strength (mol·dm⁻³) | Reference |

| 4.84 | 25 | Potentiometric Titration | - | [1] |

| 4.86 | 25 | Potentiometric | 0 | [8] |

| 4.93 | 25 | Potentiometric | 0.16 | [9] |

pH Stability

This compound is stable in aqueous solutions.[6] However, its utility is often pH-dependent, particularly in the context of metal chelation.

-

Acidic Conditions (pH < pKa): In solutions with a pH below its pKa (~4.8), the protonated form (phenH⁺) predominates. In this state, the lone pair of electrons on one of the nitrogen atoms is unavailable for coordination, which can affect its ability to chelate metal ions.

-

Neutral to Alkaline Conditions (pH > pKa): At a pH above the pKa, the neutral, deprotonated form (phen) is the dominant species. This form is an excellent chelating agent. For instance, the formation of the stable, colored tris(1,10-phenanthroline)iron(II) complex, used for the spectrophotometric determination of iron, is typically carried out in a pH range of 3.6 to 9.[10][11] The color intensity of this complex is independent of pH in the range of 2 to 9, indicating the complex itself is very stable across this range.[11]

Solutions of 1,10-phenanthroline in DMSO or distilled water can be stored at -20°C for up to 3 months, indicating good stability in solution under these conditions.[6]

Experimental Protocols

The determination of the pKa is a crucial experiment for characterizing 1,10-phenanthroline. Potentiometric titration is a common and reliable method.

Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of 1,10-phenanthroline with a standardized acid and monitoring the pH change.[1]

Materials:

-

This compound

-

Standardized 0.1 M HCl solution

-

Deionized water

-

pH meter with a combination electrode

-

Burette (10 or 25 mL)

-

Magnetic stirrer and stir bar

-

Beaker (100 or 150 mL)

-

Standard pH buffers (e.g., pH 4, 7, and 10)

Procedure:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10) according to the manufacturer's instructions.

-

Titration Setup: Place the 1,10-phenanthroline solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. Ensure the electrode tip does not interfere with the stir bar.

-

Initial Measurement: Record the initial pH of the solution before adding any titrant.

-

Titration: Begin titrating the solution with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Equivalence Point: Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.

-

Data Analysis:

-

Plot the measured pH values against the volume of HCl added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (often found using the first or second derivative of the curve).

-

The pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point) is equal to the pKa of the conjugate acid (phenH⁺).[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 3. 1-10,PHENANTHROLINE HYDROCHLORIDE AR 216070005 Reagents 18851-33-7 | C12H9ClN2.H2O | BiochemoPharma [biochemopharma.fr]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Shift in pKa of 1,10-Phenanthroline in TBAB and PEG-400 Micellar Media: A Potentiometric Study [scirp.org]

- 6. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE | 18851-33-7 [chemicalbook.com]

- 7. 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. jetir.org [jetir.org]

- 11. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

Navigating the Labyrinth: A Technical Guide to the Safe Handling and Biological Implications of 1,10-Phenanthroline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (B135089) hydrochloride is a heterocyclic organic compound with significant applications in research and development, particularly as a metal chelator, a reagent in analytical chemistry, and increasingly, as a subject of investigation in cancer research for its pro-apoptotic and anti-proliferative properties.[1][2] Its potent biological activity necessitates a thorough understanding of its safety profile and the appropriate handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety precautions, handling protocols, and biological considerations associated with 1,10-Phenanthroline hydrochloride.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. It is acutely toxic if swallowed and is very toxic to aquatic life, with long-lasting effects.[1][3]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[4] |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life[5] |

| Hazardous to the aquatic environment, chronic hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |

Safety and Handling Precautions

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE should be worn at all times when handling this compound.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] | Protects against dust particles and splashes. |

| Skin Protection | Chemical-resistant, impervious gloves (e.g., PVC, nitrile rubber) inspected prior to use. A complete suit protecting against chemicals is also recommended.[1] | Prevents skin contact and absorption. |

| Respiratory Protection | A full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges should be used where risk assessment shows air-purifying respirators are appropriate.[1] | Prevents inhalation of dust. |

| Footwear | Safety footwear or safety gumboots (e.g., rubber). | Protects against spills. |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] Eyewash stations and safety showers must be readily accessible.[6]

Handling and Storage

Proper handling and storage procedures are crucial to maintain the stability of the compound and prevent accidental exposure.

-

Handling: Avoid contact with skin and eyes.[1] Do not breathe dust.[7] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.

-

Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[8] Store locked up and away from incompatible materials such as strong oxidizing agents.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do not induce vomiting.[4] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[9] If breathing is difficult, give oxygen.[4] |

| Skin Contact | Gently wash with plenty of soap and water.[9] If skin irritation occurs, get medical advice/attention.[9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] If eye irritation persists, get medical advice/attention.[9] |

For major spills, evacuate the area and prevent the substance from entering drains. Clean up spills immediately using dry clean-up procedures and avoid generating dust. Place the spilled material in a suitable, labeled container for waste disposal.

Biological Effects and Experimental Considerations

This compound's ability to chelate metal ions is central to its biological activity. It is a known inhibitor of metallopeptidases and can interfere with cellular processes that are dependent on metal ions.[2]

Signaling Pathway Interactions

Research has shown that 1,10-phenanthroline can act as a hypoxia mimetic by inducing the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway.[9][10] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome. By chelating the iron (Fe2+) cofactor required for PHD activity, 1,10-phenanthroline inhibits this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.

Caption: Inhibition of HIF-1α degradation by 1,10-Phenanthroline.

Experimental Protocols

The following are generalized protocols for assessing the biological effects of this compound. Specific parameters such as cell type, seeding density, and concentrations should be optimized for each experimental system.

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.

-

Cell Treatment: Treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[5]

-

Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) to the cell suspension.[7]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]

Apoptosis often involves the activation of endonucleases that cleave DNA into internucleosomal fragments, which can be visualized as a "ladder" on an agarose (B213101) gel.

-

Cell Lysis: After treatment, lyse the cells using a lysis buffer containing detergents.

-

DNA Extraction: Extract DNA from the cell lysates using phenol-chloroform extraction or a commercial DNA extraction kit.

-

Gel Preparation: Prepare a 1-2% agarose gel containing a fluorescent DNA stain such as ethidium (B1194527) bromide.[6]

-

Electrophoresis: Load the DNA samples into the wells of the agarose gel and run the electrophoresis at a constant voltage.[6]

-

Visualization: Visualize the DNA fragments under UV light. A characteristic ladder of DNA fragments indicates apoptosis.[3]

Caption: General workflow for assessing the biological effects of 1,10-Phenanthroline HCl.

Waste Disposal

This compound and its containers must be disposed of as hazardous waste.[1] Consult with licensed professional waste disposal services and follow all local, state, and federal regulations.[1] Avoid release to the environment.

Conclusion

This compound is a valuable tool in the laboratory, but its potential hazards demand respect and meticulous handling. By understanding its toxicological profile, implementing robust safety measures, and following established protocols, researchers can safely harness its properties for scientific advancement. This guide serves as a foundational resource for the safe and effective use of this compound in a research setting.

References

- 1. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. texaschildrens.org [texaschildrens.org]

- 5. kumc.edu [kumc.edu]

- 6. QUALITATIVE ANALYSIS OF [cyto.purdue.edu]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Identification of chemical compounds that induce HIF-1alpha activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. raybiotech.com [raybiotech.com]

An In-Depth Technical Guide to the Storage, Stability, and Shelf Life of 1,10-Phenanthroline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optimal storage conditions, stability, and shelf life of 1,10-phenanthroline (B135089) hydrochloride. The information herein is intended to ensure the integrity and reliability of this compound in research and development settings. This guide details recommended storage parameters, discusses shelf life based on available data, and outlines experimental protocols for in-house stability assessment.

Storage Conditions

Proper storage of 1,10-phenanthroline hydrochloride is critical to maintain its chemical integrity and prevent degradation. The compound is known to be sensitive to moisture, light, and high temperatures.

Summary of Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Cool place | To minimize the rate of potential thermal degradation. |

| Atmosphere | Dry and well-ventilated | To prevent hydrolysis and degradation due to moisture.[1][2][3] |

| Container | Tightly closed original container | To protect from moisture and atmospheric contaminants.[1][2][4] |

| Light Exposure | Protect from direct sunlight | To prevent potential photodegradation.[1] |

| Incompatibilities | Store away from strong oxidizing agents | To avoid violent reactions and degradation.[3] |

Shelf Life

The shelf life of this compound is dependent on adherence to appropriate storage conditions.

Reported Shelf Life Data:

| Form | Storage Condition | Reported Shelf Life |

| Solid (as supplied) | Stored dry | 2 years from the date of purchase.[5] |

| Solution in DMSO or distilled water | Stored at -20°C | Up to 3 months.[5] |

It is important to note that the shelf life can be affected by the purity of the material and the specific environmental conditions of the storage facility. For critical applications, it is recommended to perform periodic purity assessments.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for designing robust stability studies and selecting appropriate analytical methods.

-

Oxidation: The nitrogen atoms in the phenanthroline ring are susceptible to oxidation, which can lead to the formation of 1,10-phenanthroline-mono-N-oxide and subsequently 1,10-phenanthroline-N,N′-dioxide.

-

Hydrolysis: While the phenanthroline ring itself is generally stable to hydrolysis, substituted phenanthrolines can undergo hydrolysis under certain conditions. Given that the compound is a hydrochloride salt and hygroscopic, moisture can be a contributing factor to degradation.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. In the context of its metal complexes, photodegradation can lead to ligand dissociation.

-

Thermal Decomposition: High temperatures can lead to the decomposition of the molecule.